molecular formula C29H37N3O6 B606956 DBCO-NHCO-PEG4-amine CAS No. 1255942-08-5

DBCO-NHCO-PEG4-amine

Cat. No. B606956
CAS RN: 1255942-08-5
M. Wt: 523.63
InChI Key: KTIOBJVNCOFWCL-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG4-amine is a carboxyl-reactive building block with an extended PEG spacer arm . The hydrophilic PEG spacer arm improves water solubility . It is commonly used for copper-free Click Chemistry reactions .


Synthesis Analysis

In the presence of activators such as EDC or HATU, DBCO-NHCO-PEG4-amine can be used to derivatize carboxyl groups or activated esters through a stable amide bond .


Molecular Structure Analysis

The molecular formula of DBCO-NHCO-PEG4-amine is C29H37N3O6 . It has a molecular weight of 523.6 .


Chemical Reactions Analysis

DBCO-NHCO-PEG4-amine is a cleavable ADC linker used to conjugate MMAE and antibody . For example, it has been used in the synthesis of DBCO-VCpAB−MMAE and DBCO-TRX−MMAE .


Physical And Chemical Properties Analysis

DBCO-NHCO-PEG4-amine is a liquid . It is soluble in DMSO, DCM, and DMF .

Scientific Research Applications

Carboxyl-Reactive Building Block

DBCO-NHCO-PEG4-amine is a carboxyl-reactive building block with an extended PEG spacer arm . The hydrophilic PEG spacer arm improves water solubility . In the presence of activators (e.g., EDC, or HATU), this reagent can be used to derivatize carboxyl groups or activated esters (e.g., The NHS ester) through a stable amide bond .

Copper-Free Click Chemistry

DBCO-NHCO-PEG4-amine is commonly used for copper-free Click Chemistry reactions . Click Chemistry is a type of chemical reaction that joins small chemical units together. It is reliable, wide in scope, gives high yields, and generates only inoffensive byproducts .

Protein Labeling & Crosslinking

DBCO-NHCO-PEG4-amine can be used to label a variety of amine-containing molecules such as proteins, biomolecules, or small molecules . Once a protein or (bio)molecule is DBCO-labeled, it can undergo a copper-free azide-alkyne cyclo-addition reaction to form a stable triazole linkage with an azide-labeled coupling partner .

Bioorthogonal Chemistry

DBCO-NHCO-PEG4-amine is used in bioorthogonal chemistry . Bioorthogonal reactions are chemical reactions that can occur inside living organisms without interfering with native biochemical processes . DBCO and azides react selectively to form triazole linkages .

Synthesis of PROTAC Molecules

DBCO-NHCO-PEG4-amine can be used for the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Antibody-Drug Conjugates (ADCs)

DBCO-NHCO-PEG4-amine is a cleavable ADC linker, used for the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mechanism of Action

Target of Action

DBCO-NHCO-PEG4-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The compound’s primary targets are therefore the proteins or antibodies to which it is conjugated.

Mode of Action

DBCO-NHCO-PEG4-amine acts as a bridge, connecting a target protein or antibody to a cytotoxic agent or ubiquitin ligase . The compound contains a DBCO (dibenzylcyclooctyne) group , which can react with azide groups in a copper-free click chemistry reaction . This allows for the selective attachment of the compound to its targets .

Biochemical Pathways

The biochemical pathways affected by DBCO-NHCO-PEG4-amine depend on the specific proteins or antibodies to which it is attached. In the case of PROTACs, the compound enables the degradation of target proteins via the ubiquitin-proteasome system . For ADCs, the compound allows the delivery of cytotoxic agents to specific cells, leading to cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DBCO-NHCO-PEG4-amine are largely dependent on the specific proteins or antibodies to which it is attached. The compound’sPEG (polyethylene glycol) spacer arm is known to improve water solubility , which can enhance bioavailability.

Result of Action

The molecular and cellular effects of DBCO-NHCO-PEG4-amine are determined by the specific proteins or antibodies to which it is attached and the cells in which these targets are expressed. For instance, when used to conjugate MMAE and an antibody, DBCO-NHCO-PEG4-amine has been shown to have EC50s of 280 nM and 22 nM in SKBR3 cells, respectively .

Action Environment

The action, efficacy, and stability of DBCO-NHCO-PEG4-amine can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can enable the compound to derivatize carboxyl groups or activated esters . Additionally, the compound’s reactivity may be affected by the pH and temperature of its environment .

properties

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O6/c30-13-16-36-18-20-38-22-21-37-19-17-35-15-12-28(33)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIOBJVNCOFWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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